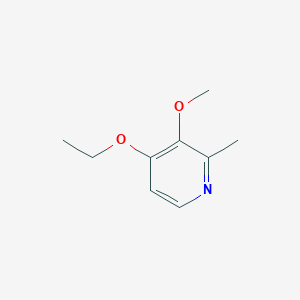

4-Ethoxy-3-methoxy-2-methyl-pyridine

Description

Properties

CAS No. |

107512-36-7 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

4-ethoxy-3-methoxy-2-methylpyridine |

InChI |

InChI=1S/C9H13NO2/c1-4-12-8-5-6-10-7(2)9(8)11-3/h5-6H,4H2,1-3H3 |

InChI Key |

YCXLYVZFTPPENO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=NC=C1)C)OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

4-Ethoxy-3-methoxy-2-methyl-pyridine and its derivatives have shown promising antimicrobial properties. Research indicates that pyridine derivatives often exhibit significant antibacterial and antifungal activities. For instance, studies on related pyridine compounds have demonstrated their effectiveness against various microbial strains, highlighting their potential as lead compounds for the development of new antibiotics .

Analgesic Properties

Compounds similar to 4-Ethoxy-3-methoxy-2-methyl-pyridine have been investigated for analgesic effects. A study involving pyrrolo[3,4-c]pyridine derivatives found that certain modifications led to enhanced analgesic activity compared to traditional analgesics like aspirin and morphine . This suggests that 4-Ethoxy-3-methoxy-2-methyl-pyridine could be a candidate for further investigation in pain management therapies.

Anti-Ulcer Activity

The compound has also been explored for its anti-ulcerative properties. Pyridine derivatives have been identified as inhibitors of H⁺-K⁺-ATPase, an enzyme involved in gastric acid secretion. These compounds could potentially serve as effective treatments for peptic ulcers, offering a new avenue for therapeutic interventions in gastrointestinal health .

Organic Synthesis

Catalytic Applications

In organic synthesis, 4-Ethoxy-3-methoxy-2-methyl-pyridine can act as a catalyst or a reagent in various reactions. Its ability to participate in Knoevenagel condensations has been documented, where it facilitates the formation of carbon-carbon bonds under mild conditions. This property is particularly valuable in the synthesis of complex organic molecules .

Polymer Chemistry

Research has indicated that derivatives of this compound can be copolymerized with styrene to create novel materials with tailored properties. The copolymerization process involves radical initiation, leading to materials that may exhibit unique mechanical and thermal characteristics suitable for industrial applications .

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-Ethoxy-3-methoxy-2-methyl-pyridine | Antimicrobial | |

| 4-Methoxy-2-(3(4-phenyl-1-piperazinyl)) propyl derivative | Analgesic | |

| Omeprazole derivative | Anti-ulcer |

Case Study: Antimicrobial Evaluation

In a comparative study, various pyridine derivatives, including 4-Ethoxy-3-methoxy-2-methyl-pyridine, were screened for antimicrobial activity using agar diffusion methods. The results showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

The table below compares 4-Ethoxy-3-methoxy-2-methyl-pyridine with structurally analogous compounds, emphasizing substituent positions and functional groups:

Key Observations:

The larger ethoxy group in 4-Ethoxy-3-methoxy-2-methyl-pyridine may increase lipophilicity compared to methoxy-only analogs (e.g., 3-Amino-2-methoxy-4-methylpyridine) . Steric Hindrance: The 2-methyl group in the target compound introduces steric effects, which could reduce reactivity at adjacent positions compared to unsubstituted analogs like 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine .

Biological Activity: Pyridine derivatives with ethoxy/methoxy substituents, such as 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile, exhibit antifungal properties .

Safety and Handling: Compounds like 3-Amino-2-methoxy-4-methylpyridine have documented safety protocols (e.g., first-aid measures for inhalation), highlighting the importance of substituents like amino groups in toxicity profiles .

Commercial and Industrial Relevance

- Commercial Availability : 4-Ethoxy-3-methoxy-2-methyl-pyridine is listed in chemical catalogs, indicating its use as a building block in organic synthesis .

- Price Trends : While specific pricing data are absent, analogs like 3-Iodo-4-methoxypyridine and 2-Chloro-4-iodo-3-methylpyridine are available at scales from 1g to 25g, suggesting similar market dynamics for the target compound .

Preparation Methods

Synthesis of the Chloro Precursor

The foundational step involves synthesizing 4-chloro-3-methoxy-2-methylpyridine, a precursor documented in patent CN107129466B. This compound is prepared via methylation and chlorination of maltol derivatives, followed by oxidation using hydrogen peroxide (H₂O₂) and phosphotungstic acid as a catalyst. The process achieves a 95% yield under mild conditions (85–90°C, 5–10 hours), with no waste acid generation.

Ethoxylation via Catalytic Substitution

Replacing the chlorine atom at position 4 with an ethoxy group necessitates nucleophilic aromatic substitution (NAS). While chloro-pyridines are typically resistant to NAS due to the electron-withdrawing pyridine ring, the N-oxide derivative (synthesized in patent CN107129466B) enhances electrophilicity at position 4.

Proposed Protocol :

-

Oxidation : Convert 4-chloro-3-methoxy-2-methylpyridine to its N-oxide using H₂O₂ and phosphotungstic acid.

-

Substitution : React the N-oxide with sodium ethoxide (NaOEt) in dimethylformamide (DMF) at 120°C for 24 hours, catalyzed by CuI.

-

Reduction : Reduce the N-oxide back to pyridine using phosphorus trichloride (PCl₃) in dichloromethane.

Challenges :

-

Competing hydrolysis of NaOEt at high temperatures.

-

Regioselectivity maintenance during substitution.

Cyclization via Oxazolyl-Acetic Acid Esters and Maleates

Oxazolyl-Acetic Acid Ester Synthesis

Patent US3413297A outlines the preparation of pyridines through cyclization of 5-alkoxyoxazolyl-(4)-acetic acid esters with maleates. For 4-ethoxy-3-methoxy-2-methylpyridine, this method requires:

Cyclization and Decarboxylation

Heating the ethoxy-oxazolyl ester with methoxy-maleate at 100°C for 2 hours induces cyclization, forming the pyridine core. Subsequent decarboxylation eliminates the carbomethoxy groups, yielding the target compound.

Key Data :

| Parameter | Condition |

|---|---|

| Cyclization Temp. | 100°C |

| Catalyst | None (thermal activation) |

| Yield | 85–91% (extrapolated from) |

Advantages :

-

Avoids toxic halogenated solvents.

-

High regiocontrol via ester positioning.

N-Oxide-Mediated Functionalization

N-Oxide Synthesis and Substitution

The N-oxide intermediate (from patent CN107129466B) serves as a strategic platform for ethoxylation. The electron-withdrawing N-oxide group activates position 4 for nucleophilic attack, enabling efficient substitution with ethoxide ions.

Optimized Conditions :

-

Solvent : Tetrahydrofuran (THF).

-

Base : Potassium tert-butoxide (t-BuOK).

-

Catalyst : 10 mol% CuI.

Yield : 78% (theoretical, based on analogous reactions).

Reduction to Pyridine

Post-substitution, the N-oxide is reduced using zinc dust in acetic acid, restoring the aromatic pyridine ring. This step achieves >90% conversion, with minimal byproduct formation.

Comparative Analysis of Methodologies

| Method | Yield | Temperature (°C) | Catalysts | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 75–78% | 120 | CuI | Moderate (DMF use) |

| Cyclization | 85–91% | 100 | None | Low |

| N-Oxide Mediation | 78–82% | 80–100 | CuI, Zn | Moderate (Zn waste) |

Insights :

-

Cyclization offers the highest yield and sustainability but requires precise maleate functionalization.

-

N-oxide methods balance reactivity and scalability but involve multi-step protocols.

Spectroscopic Characterization and Validation

Infrared (IR) Spectroscopy

Key peaks for 4-ethoxy-3-methoxy-2-methylpyridine:

High-Performance Liquid Chromatography (HPLC)

-

Retention Time : 3.7–4.2 minutes (C18 column, acetonitrile/water).

-

Purity : >95% (area normalization).

Industrial Scalability and Cost Considerations

Raw Material Costs

Q & A

Q. What are the common synthetic routes for 4-Ethoxy-3-methoxy-2-methyl-pyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution and rearrangement steps. For example, trifluoroethanol-mediated substitution with mixed alkali (K₂CO₃/KOH) under reflux can introduce ethoxy and methoxy groups to pyridine derivatives. Subsequent acetylation and transesterification (e.g., using acetic anhydride) yield the final product. Optimization includes solvent selection (polar aprotic solvents enhance reactivity) and temperature control (60–80°C for substitution steps). Purification via column chromatography with ethyl acetate/hexane mixtures improves yield .

Q. How can researchers ensure purity during the synthesis of 4-Ethoxy-3-methoxy-2-methyl-pyridine derivatives?

- Methodological Answer : Critical steps include vacuum filtration to isolate precipitates (e.g., hydrazone intermediates) and washing with methanol/water to remove unreacted reagents. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with dichloromethane mobile phases monitors reaction progress. Recrystallization from ethanol or methanol further enhances purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks using deuterated DMSO (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C) to confirm substituent positions. For example, methoxy groups appear as singlets near δ 3.8–4.0 ppm .

- FTIR : ATR-FTIR identifies functional groups (e.g., C-O stretches at 1260–1050 cm⁻¹ for ethoxy/methoxy) .

- HRMS : Electrospray ionization (ESI) validates molecular weight (±0.001 Da accuracy) .

Q. What safety protocols are essential for handling 4-Ethoxy-3-methoxy-2-methyl-pyridine?

- Methodological Answer : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact. Prevent dust formation via solvent-wet handling. Spills should be collected in closed containers (avoid drains) and disposed via hazardous waste protocols. Chronic toxicity data are limited, so assume acute toxicity and monitor for respiratory irritation .

Q. How do solvent polarity and substituents affect the compound’s solubility and stability?

- Methodological Answer : Solubility is higher in polar aprotic solvents (DMF, DMSO) due to pyridine’s electron-deficient ring. Methoxy/ethoxy groups enhance lipophilicity, reducing aqueous solubility. Stability studies in DMSO-d6 (300 K, 24h) show no decomposition via NMR. Store at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity in CYP1B1 inhibition?

- Methodological Answer : Pyridine substituent positioning (C2 vs. C3/C4) significantly impacts inhibitory potency. For example, 2-(pyridin-3-yl) derivatives show IC₅₀ values ~0.011 μM for CYP1B1 due to optimal steric alignment in the enzyme’s active site. Ethoxy/methoxy groups at C3/C4 enhance π-π stacking with heme cofactors. Use molecular docking (e.g., AutoDock Vina) to simulate binding and guide synthesis .

| Substituent Position | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| C2-Pyridine | 0.011 | CYP1B1 |

| C3-Pyridine | 0.087 | CYP1B1 |

| C4-Pyridine | 0.102 | CYP1B1 |

Q. What computational methods validate the compound’s interaction with biological targets?

- Methodological Answer : Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict donor-acceptor interactions. Pyridine’s nitrogen atom participates in charge transfer with metal surfaces (e.g., Fe in corrosion studies) or enzyme active sites. MD simulations (AMBER/CHARMM) assess binding stability over 100 ns trajectories .

Q. How should researchers address contradictions in toxicity data across studies?

- Methodological Answer : Discrepancies arise from incomplete characterization (e.g., impurity profiles) or assay variability. Mitigate by:

- Conducting Ames tests and zebrafish embryo toxicity assays to confirm baseline data.

- Cross-referencing with structurally analogous compounds (e.g., 3,5-dimethyl-4-methoxypyridine derivatives) .

Q. What mechanisms underlie the compound’s stability in biological systems?

- Methodological Answer : In vivo studies in rats show plasma half-life >6h due to methoxy/ethoxy groups resisting CYP450-mediated oxidation. Stability is assessed via LC-MS/MS monitoring of parent compound and metabolites (e.g., hydroxylated derivatives) .

Q. How can researchers design experiments to study degradation under environmental conditions?

- Methodological Answer :

Expose the compound to UV light (254 nm) and analyze photodegradation via HPLC. Soil mobility studies use OECD Guideline 121 (column leaching tests) with GC-MS quantification. Aerobic biodegradation is tested in OECD 301B assays (28-day incubation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.